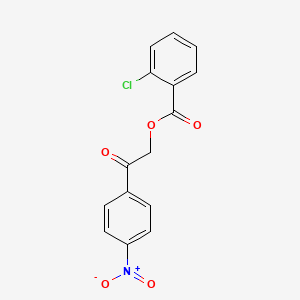![molecular formula C20H24N2O3 B5632321 1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5632321.png)
1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research. This compound is a piperazine derivative, which has been synthesized through various methods. The purpose of
Mecanismo De Acción
The mechanism of action of 1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to activate the MAPK/ERK pathway, which is involved in cell proliferation and survival. It has also been shown to inhibit the PI3K/Akt pathway, which is involved in cell growth and survival. Additionally, this compound has been shown to regulate the expression of various genes involved in cancer progression and depression.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of neurotransmitter levels, and the regulation of gene expression. In cancer cells, this compound induces apoptosis and inhibits angiogenesis, leading to the suppression of tumor growth. In depression and anxiety, this compound has been shown to increase the levels of serotonin and dopamine, which are neurotransmitters involved in mood regulation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments, including its high purity and yield, as well as its potential therapeutic applications in various diseases. However, there are also limitations to its use, including the need for further research to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are several future directions for research on 1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, including the investigation of its potential therapeutic applications in other diseases, the identification of its molecular targets, and the development of more efficient synthesis methods. Additionally, further research is needed to fully understand its mechanism of action and potential side effects, which will be essential for its clinical development.
Conclusion:
In conclusion, this compound is a piperazine derivative that has gained significant attention in the field of scientific research. Its potential therapeutic applications in various diseases, including cancer, depression, and anxiety, have been extensively studied. The synthesis of this compound has been achieved through various methods, and its mechanism of action involves the modulation of various signaling pathways and the regulation of gene expression. Further research is needed to fully understand its potential therapeutic applications and side effects, which will be essential for its clinical development.
Métodos De Síntesis
The synthesis of 1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been achieved through various methods, including the reaction of 1-(3-methoxyphenyl)piperazine with 3-methylphenoxyacetyl chloride in the presence of a base. Another method involves the reaction of 1-(3-methoxyphenyl)piperazine with 3-methylphenoxyacetic acid in the presence of a coupling agent. These methods have been used to obtain this compound in high yields and purity.
Aplicaciones Científicas De Investigación
1-(3-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, depression, and anxiety. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In depression and anxiety research, this compound has been shown to have anxiolytic and antidepressant effects by modulating the levels of neurotransmitters such as serotonin and dopamine.
Propiedades
IUPAC Name |
1-[4-(3-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-5-3-8-19(13-16)25-15-20(23)22-11-9-21(10-12-22)17-6-4-7-18(14-17)24-2/h3-8,13-14H,9-12,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRDLKYIVIFSXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(4-ethoxyphenyl)acetyl]-4-(1-isopropyl-1H-imidazol-2-yl)piperidine](/img/structure/B5632258.png)
![ethyl (6',7'-dimethoxy-2'H-spiro[cyclopentane-1,3'-isoquinolin]-1'(4'H)-ylidene)acetate](/img/structure/B5632259.png)
![5-[(3-methyl-2-thienyl)methylene]-2-(2-thienyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5632261.png)
![2-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]pyridine](/img/structure/B5632267.png)
![5-(cyclobutylcarbonyl)-1'-(2-morpholinylcarbonyl)-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine] dihydrochloride](/img/structure/B5632276.png)
![N-[1,2,3]triazolo[4,5-f][1,2,3]benzotriazol-2(5H)-ylacetamide](/img/structure/B5632280.png)
![4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5632281.png)
![(3S*,4R*)-1-[2-(methylsulfonyl)ethyl]-4-(4-pyridinyl)-3-pyrrolidinecarboxylic acid](/img/structure/B5632282.png)
![2-cyclopropyl-8-[(2,5-dimethyl-3-thienyl)sulfonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5632289.png)
![3-chloro-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-4-fluoro-1-benzothiophene-2-carboxamide](/img/structure/B5632297.png)

![1'-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]spiro[indene-1,4'-piperidine]](/img/structure/B5632322.png)
![1-(pyridazin-4-ylcarbonyl)-N-[2-(pyridin-3-yloxy)phenyl]-L-prolinamide](/img/structure/B5632330.png)
![N-ethyl-5-{[2-(3-fluorophenyl)-1-azepanyl]carbonyl}-2-pyrimidinamine](/img/structure/B5632336.png)